[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]-(3-hydroxypyrrolidin-1-yl)methanone
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Overview
Description
(S)-(3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)(3-hydroxypyrrolidin-1-yl)methanone is a compound that features a unique combination of functional groups, including an oxadiazole ring and a hydroxypyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)(3-hydroxypyrrolidin-1-yl)methanone typically involves the construction of the oxadiazole ring followed by the introduction of the aminomethyl and hydroxypyrrolidinyl groups. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxadiazole ring. Subsequent functionalization steps introduce the aminomethyl and hydroxypyrrolidinyl groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(S)-(3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)(3-hydroxypyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The oxadiazole ring can be reduced to form different derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the oxadiazole ring could produce various reduced derivatives.
Scientific Research Applications
(S)-(3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)(3-hydroxypyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological targets, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-(3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)(3-hydroxypyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The oxadiazole ring and hydroxypyrrolidinyl group can interact with enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
®-(3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)(3-hydroxypyrrolidin-1-yl)methanone: The enantiomer of the compound, which may have different biological activity.
Pyrrolidine derivatives: Compounds with similar pyrrolidine moieties but different substituents.
Oxadiazole derivatives: Compounds with the oxadiazole ring but different functional groups.
Uniqueness
(S)-(3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)(3-hydroxypyrrolidin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]-(3-hydroxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3/c9-3-6-10-7(15-11-6)8(14)12-2-1-5(13)4-12/h5,13H,1-4,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRDQLSPXCATMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=NC(=NO2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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